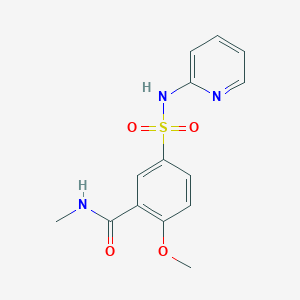![molecular formula C15H15N5O2 B5428367 N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide](/img/structure/B5428367.png)
N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a hydroxy group, a propyl chain, and a benzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide typically involves a multi-step process. The initial step often includes the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the hydroxy group, the propyl chain, and the benzamide moiety through various substitution and coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrimidine core or the benzamide moiety.
Substitution: The propyl chain or the benzamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and benzamide derivatives, such as:
Uniqueness
N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-6-11-9-12(21)20-15(16-11)18-14(19-20)17-13(22)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXFVGKZEIBPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B5428300.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)
![2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5428312.png)
![1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5428338.png)
![(2-methoxyethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5428341.png)
![4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5428346.png)
![ethyl 5-{[(5-methyl-3-furoyl)amino]methyl}-3-furoate](/img/structure/B5428351.png)
![N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5428356.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428359.png)
![ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate](/img/structure/B5428369.png)
![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5428376.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5428386.png)
